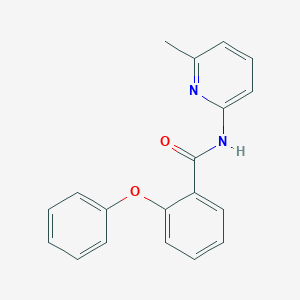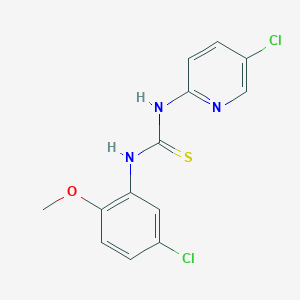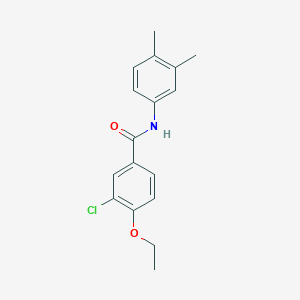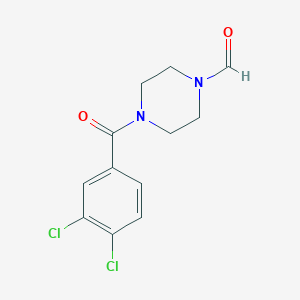
N-(6-methyl-2-pyridinyl)-2-phenoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methyl-2-pyridinyl)-2-phenoxybenzamide, commonly known as MPB or 2-PB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the TRPV1 receptor, which is involved in the sensation of pain and inflammation.
Mecanismo De Acción
MPB works by selectively blocking the TRPV1 receptor, which is involved in the sensation of pain and inflammation. This receptor is found on sensory neurons and is activated by various stimuli, including heat, capsaicin, and acid. When activated, the TRPV1 receptor causes the release of inflammatory mediators, such as prostaglandins and cytokines, which contribute to pain and inflammation. By blocking this receptor, MPB may be able to reduce pain and inflammation.
Biochemical and Physiological Effects:
MPB has been shown to have a variety of biochemical and physiological effects. In animal models, MPB has been shown to reduce pain and inflammation in various tissues, including the skin, joints, and gastrointestinal tract. MPB has also been shown to reduce the release of inflammatory mediators, such as prostaglandins and cytokines, in these tissues. Additionally, MPB has been shown to have anti-tumor effects in various cancer cell lines, although the mechanism of action for this effect is not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MPB for lab experiments is its selectivity for the TRPV1 receptor. This allows researchers to specifically target this receptor without affecting other receptors or pathways. Additionally, MPB has been extensively studied in animal models, and its pharmacokinetics and pharmacodynamics are well understood. However, one limitation of MPB is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on MPB. One area of interest is the development of more potent and selective TRPV1 antagonists. Additionally, researchers are interested in exploring the potential use of MPB in the treatment of various inflammatory and pain-related conditions, such as arthritis and neuropathic pain. Finally, there is interest in exploring the potential use of MPB in combination with other drugs or therapies to enhance its effects.
Métodos De Síntesis
The synthesis of MPB involves a series of chemical reactions that begin with the reaction of 2-chloro-5-nitropyridine with 2-phenoxybenzoyl chloride in the presence of a base. The resulting intermediate is then reduced with hydrogen gas in the presence of a palladium catalyst to yield MPB. This synthesis method has been optimized over the years to produce high yields of pure MPB.
Aplicaciones Científicas De Investigación
MPB has been extensively studied for its potential use in scientific research. One of the most promising applications of MPB is in the study of pain and inflammation. The TRPV1 receptor, which is targeted by MPB, is involved in the sensation of pain and inflammation. By blocking this receptor, MPB may be able to reduce pain and inflammation in various animal models.
Propiedades
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-14-8-7-13-18(20-14)21-19(22)16-11-5-6-12-17(16)23-15-9-3-2-4-10-15/h2-13H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOLPCAAUZFVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-{[(2-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5765282.png)
![4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2-ethoxyphenol](/img/structure/B5765290.png)



![N-cyclohexyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5765328.png)

![3-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5765345.png)

![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5765360.png)

![methyl 2-chloro-5-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5765367.png)
![2-(2,4-dimethoxyphenyl)-N'-[(5-ethyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5765369.png)
![2-pyridinecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5765388.png)